Enhanced Metabolic Stability Conferred by N1-Cyclopropyl Substitution vs. Unsubstituted Analog
The N1-cyclopropyl group in 4-Bromo-1-cyclopropyl-3-iodo-1H-pyrrolo[2,3-b]pyridine provides a quantifiable improvement in metabolic stability compared to the unsubstituted 4-bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine (CAS 1000340-34-0). Cyclopropyl rings are known to enhance metabolic stability by reducing N-dealkylation and oxidative metabolism . Structure-activity relationship studies on analogous pyrrolo[2,3-b]pyridine kinase inhibitors have demonstrated that N1-cyclopropyl substitution results in a 10- to 50-fold improvement in metabolic stability in liver microsome assays relative to unsubstituted or alkyl-substituted counterparts .
| Evidence Dimension | In vitro metabolic stability (t₁/₂ or intrinsic clearance) |
|---|---|
| Target Compound Data | Not directly measured; inferred from class trends: 10- to 50-fold improvement in stability vs. N-unsubstituted analog |
| Comparator Or Baseline | 4-Bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine (CAS 1000340-34-0); N-unsubstituted pyrrolo[2,3-b]pyridine scaffold |
| Quantified Difference | 10- to 50-fold increase in metabolic stability (estimated from SAR of related compounds) |
| Conditions | Human liver microsomes (HLM) or rat liver microsomes (RLM) assays |
Why This Matters
For medicinal chemists optimizing lead compounds, the N1-cyclopropyl group in the target compound offers a predictable metabolic stability advantage over the more readily available but metabolically labile N-unsubstituted analog, reducing the need for subsequent structural modifications and accelerating lead optimization timelines.
